
ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). In
Scientific Research Applications
Synthetic Studies and Derivative Reactions
- Ethyl indole-2-carboxylate and its derivatives, including Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate, have been utilized in synthetic studies, particularly in the acylation of ethyl indole-2-carboxylates to produce various acylated derivatives. These derivatives can be effectively synthesized using carboxylic acids in the presence of trifluoroacetic anhydride and phosphoric acid. However, the efficiency of acylation varies depending on the nature of the carboxylic acids used (Murakami et al., 1985).
Molecular Structure and Bonding Studies
- Investigations into the molecular structure of compounds similar to Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate have shown interesting tautomeric forms and intramolecular hydrogen bonding. These structural studies provide insights into the stability and reactivity of such compounds (Dolzhenko et al., 2010).
Synthesis and Transformation
- The synthesis and transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a class closely related to the compound , have been explored. These studies highlight methods for preparing such compounds and their subsequent transformation into other chemically significant structures (Cucek & Verček, 2008).
Regioselective Synthesis
- Research has been conducted on the regioselective synthesis of trifluoromethylated indoles, which are structurally related to Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate. These studies provide valuable information on the synthesis of such compounds using specific precursors and conditions (Usachev et al., 2012).
Anticancer Activity
- Some derivatives of ethyl indole-2-carboxylate have shown potential anticancer activities. For instance, ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and related compounds have exhibited significant antibacterial activity, indicating a potential for therapeutic applications in oncology and bacteriology (Mir & Mulwad, 2009).
properties
IUPAC Name |
ethyl 3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-8-3-4-9-14(13)24-16)25-18(28)23-12-7-5-6-11(10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKWXSKGWTUKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

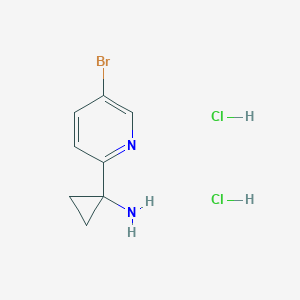
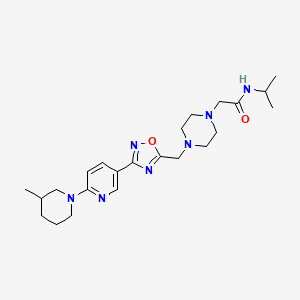
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
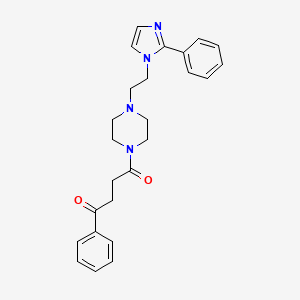


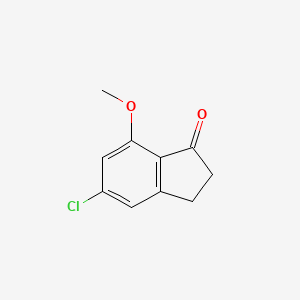
![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)
![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)
![(E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2403358.png)
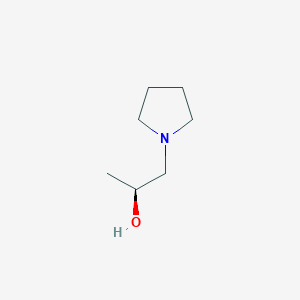
![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)
![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)